molecular formula C10H7Cl2N B8790076 7-chloro-2-(chloromethyl)quinoline CAS No. 128760-38-3

7-chloro-2-(chloromethyl)quinoline

Cat. No.: B8790076
CAS No.: 128760-38-3
M. Wt: 212.07 g/mol
InChI Key: VDRLGRBSQTUUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(chloromethyl)quinoline: is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(chloromethyl)quinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form 2-(chloromethyl)quinoline.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Formation of 2-(chloromethyl)quinoline.

Scientific Research Applications

Chemistry: 7-Chloro-2-(chloromethyl)quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for detecting specific biomolecules .

Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, or inhibition of specific enzymes .

Comparison with Similar Compounds

  • 2-Chloro-3-chloromethyl-7-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
  • 2-Chloro-4-methyl-7-(methylthio)quinoline
  • 2-Chloro-3-chloromethyl-7-fluoroquinoline
  • 4-Chloro-2-(chloromethyl)quinazoline
  • 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
  • 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
  • 7-Chloro-2-methyl-quinoline-3-carboxylic acid
  • 7-Chloro-4-(2-hydroxyethylamino)quinoline

Uniqueness: 7-Chloro-2-(chloromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group at the 2-position and chlorine atom at the 7-position make it a versatile intermediate for various synthetic applications. The compound’s reactivity and potential for forming diverse derivatives contribute to its significance in research and industry .

Properties

CAS No.

128760-38-3

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

7-chloro-2-(chloromethyl)quinoline

InChI

InChI=1S/C10H7Cl2N/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2

InChI Key

VDRLGRBSQTUUOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (3.0 g, 22.5 mmol) was added in portions over 1 hour to a stirred solution of 7-chloroquinaldine (3.3 g, 18.5 mmol) and dibenzoyl peroxide (0.1 g) in carbon tetrachloride (100 ml) under reflux. The mixture was heated under reflux for 24 hours adding further N-chlorosuccinimide (0.5 g and 1.0 g) after 3 hours and 20 hours. The mixture was cooled and filtered and the filtrate was extracted with 2M hydrochloric acid (5×40 ml). The extract was basified and re-extracted with dichloromethane and the extract was dried and evaporated to give the product contaminated with 7-chloroqinaldine.
Quantity
3 g
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reactant
Reaction Step One
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3.3 g
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reactant
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0.1 g
Type
reactant
Reaction Step One
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100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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